
Cyclopropane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane-1,2-dione is a highly strained and reactive organic compound characterized by a three-membered ring containing two carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the cyclopropane ring introduces considerable angle strain, making it a fascinating subject for both theoretical and practical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropane-1,2-dione can be synthesized through various methods. One common approach involves the reaction of diazomethane with carbon monoxide under high-pressure conditions. Another method includes the oxidation of cyclopropane-1,2-diol using strong oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. The choice of method often depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropane-1,2-dione undergoes a variety of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into cyclopropane-1,2-diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products:
Oxidation: Higher oxidation state compounds.
Reduction: Cyclopropane-1,2-diol.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of cyclopropane-1,2-dione involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The carbonyl groups also play a crucial role in its reactivity, participating in various addition and substitution reactions .
Comparación Con Compuestos Similares
Cyclopropane-1,2-dione can be compared with other cyclopropane derivatives and diketones:
Cyclopropane-1,2-diol: Similar in structure but lacks the carbonyl groups, making it less reactive.
Cyclopropane-1,3-dione: Another diketone with a different ring structure, leading to different reactivity patterns.
Vinylcyclopropane: Contains a double bond, introducing different reactivity due to the presence of the alkene .
This compound stands out due to its unique combination of ring strain and carbonyl reactivity, making it a valuable compound for various chemical applications.
Propiedades
Número CAS |
166756-06-5 |
|---|---|
Fórmula molecular |
C3H2O2 |
Peso molecular |
70.05 g/mol |
Nombre IUPAC |
cyclopropane-1,2-dione |
InChI |
InChI=1S/C3H2O2/c4-2-1-3(2)5/h1H2 |
Clave InChI |
MPGMMGPFTLLOGN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
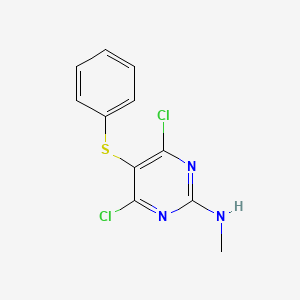

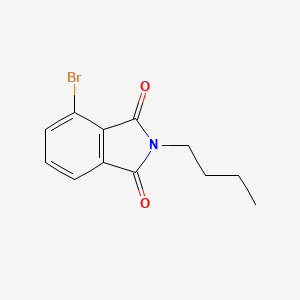
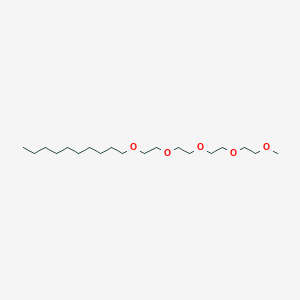
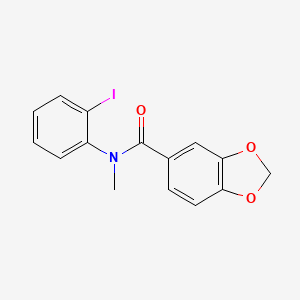
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)



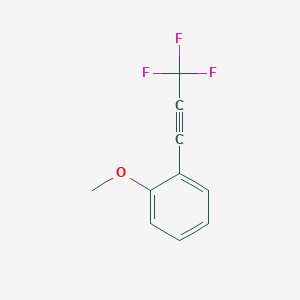
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
